Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to 3,5-Dimethylisoxazole-4-carbonitrile: Synthesis, Characterization, and Applications in Modern Drug Discovery
In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with therapeutic potential has led researchers to a class of heterocyclic compounds known as isoxazoles. These five-membered aromatic rings, containing adjacent nitrogen and oxygen atoms, are considered "privileged structures" due to their ability to interact with a wide array of biological targets. The isoxazole core is a bioisostere for various functional groups, offering a stable, synthetically accessible framework with favorable pharmacokinetic properties. Its derivatives have demonstrated a remarkable spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1]
This guide focuses on a key building block within this chemical family: 3,5-Dimethylisoxazole-4-carbonitrile . With its strategically positioned nitrile functional group, this compound serves as a versatile precursor for the synthesis of elaborate molecular architectures, particularly in the development of targeted cancer therapies. We will delve into its synthesis, characterization, and pivotal role as an intermediate, providing researchers and drug development professionals with the technical insights required to leverage its full potential.
PART 1: Core Properties and Identification
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
Chemical Identity
| Identifier | Value |
| CAS Number | 31301-46-9[2][3] |
| IUPAC Name | 3,5-dimethyl-1,2-oxazole-4-carbonitrile[4] |
| Molecular Formula | C₆H₆N₂O[2][4] |
| Molecular Weight | 122.12 g/mol [2] |
| SMILES | CC1=C(C#N)C(=NO1)C[4] |
| InChI Key | NBLIVFMKDQOTHN-UHFFFAOYSA-N[4] |
Physicochemical Properties
| Property | Value | Source/Rationale |
| Appearance | White to off-white crystalline solid | Inferred from related compounds and supplier data. |
| Melting Point | Not experimentally determined in literature. Estimated >100 °C. | Based on related structures like 3,5-dimethylisoxazole-4-boronic acid (m.p. 108-113 °C).[5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol). | Expected for a small, moderately polar organic molecule. |
| Storage | Store in a cool, dry place, sealed from moisture. | Recommended for nitrile-containing compounds to prevent hydrolysis.[2] |
PART 2: Synthesis and Mechanistic Rationale
The synthesis of 3,5-Dimethylisoxazole-4-carbonitrile can be efficiently achieved through the classical Paal-Knorr type condensation reaction. This approach is favored for its reliability and the ready availability of starting materials. The core principle involves the cyclization of a 1,3-dicarbonyl compound, or a functional equivalent, with hydroxylamine.
Proposed Synthetic Pathway: A Self-Validating Protocol
The most logical precursor for this synthesis is a β-ketonitrile, specifically 2-acetyl-3-oxobutanenitrile (also known as α-cyanoacetylacetone). This intermediate, however, is not commonly available. A more practical and field-proven approach involves a three-component reaction starting from ethyl acetoacetate, which is then cyanated and cyclized. An even more direct and robust method, which we will detail here, starts with the readily available ethyl 2-cyanoacetoacetate .
The reaction proceeds in two conceptual stages:
-
Keto-Enol Tautomerism: The β-ketoester exists in equilibrium with its enol form, which is the reactive species.
-
Condensation and Cyclization: The hydroxylamine attacks the carbonyl groups, leading to the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring.
Detailed Experimental Protocol
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl 2-cyanoacetoacetate (1 equiv.), hydroxylamine hydrochloride (1.1 equiv.), and sodium acetate (1.2 equiv.).
-
Causality: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt. Using a slight excess ensures complete liberation and neutralizes the HCl formed, preventing side reactions.
-
-
Reaction Execution: Add a solvent mixture of ethanol and water (e.g., 3:1 v/v) to the flask until all solids are partially dissolved. Heat the mixture to reflux (approximately 80-90°C).
-
Causality: The ethanol/water mixture is an excellent solvent system for both the polar salts and the organic starting material. Heating accelerates the reaction rate for both the condensation and the subsequent dehydration step.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion, typically within 2-4 hours.
-
Self-Validation: TLC provides a real-time, semi-quantitative assessment of the reaction's progress, preventing premature workup or unnecessary heating that could lead to byproduct formation.
-
-
Product Isolation (Workup): Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water while stirring. A white or off-white precipitate should form.
-
Causality: The product is significantly less soluble in cold water than the inorganic salts and any remaining polar starting materials, leading to its selective precipitation.
-
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of cold water to remove residual salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield fine, crystalline needles.
-
Self-Validation: The melting point of the recrystallized product should be sharp and within a narrow range. Purity can be confirmed by HPLC or GC-MS, which should show a single major peak.[6]
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PART 3: Spectroscopic Characterization and Quality Control
Unambiguous structural confirmation is paramount. The following spectroscopic data are expected for 3,5-Dimethylisoxazole-4-carbonitrile.
| Spectroscopic Method | Expected Data | Rationale |
| ¹H NMR (400 MHz, CDCl₃) | δ ~2.5-2.7 ppm (s, 6H) | Two magnetically equivalent methyl groups (at C3 and C5) on the aromatic isoxazole ring. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~11.0-13.0 (CH₃), δ ~90.0 (C4-CN), δ ~115.0 (CN), δ ~160.0 (C3), δ ~170.0 (C5) | Distinct signals for the methyl carbons, the C4 carbon bearing the nitrile, the nitrile carbon itself, and the two non-equivalent ring carbons (C3 and C5). |
| FT-IR (ATR) | ν ~2230-2240 cm⁻¹ (strong, sharp) | Characteristic stretching vibration of the conjugated nitrile (C≡N) group.[1] |
| Mass Spec (ESI+) | m/z = 123.05 [M+H]⁺, 145.04 [M+Na]⁺ | Predicted mass-to-charge ratios for the protonated and sodiated molecular ions.[4] |
PART 4: Applications in Drug Discovery – A Gateway to BRD4 Inhibitors
The true value of 3,5-Dimethylisoxazole-4-carbonitrile lies in its application as a strategic synthetic intermediate. The isoxazole core, particularly the 3,5-dimethyl substitution pattern, is a validated pharmacophore for inhibiting Bromodomain-containing protein 4 (BRD4).[7][8]
The Role of BRD4 in Cancer
BRD4 is an epigenetic "reader" protein that plays a critical role in regulating the transcription of key oncogenes, most notably c-MYC.[9] By binding to acetylated lysine residues on histone tails, BRD4 recruits the transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. In many cancers, including certain leukemias and colorectal cancer, BRD4 is overactive, making it a prime therapeutic target.[7][9]
Leveraging the Nitrile for Library Synthesis
The nitrile group at the 4-position of the isoxazole ring is not merely a placeholder; it is a versatile chemical handle that allows for rapid diversification to generate libraries of potential drug candidates.
-
Hydrolysis to Carboxylic Acid: The nitrile can be readily hydrolyzed under acidic or basic conditions to form 3,5-Dimethylisoxazole-4-carboxylic acid . This derivative is primed for amide bond formation, allowing chemists to couple it with a vast array of amine-containing fragments to explore the chemical space around the BRD4 binding pocket.
-
Reduction to Amine: Reduction of the nitrile, for instance with lithium aluminum hydride or catalytic hydrogenation, yields the corresponding aminomethyl derivative. This primary amine can then be functionalized through reductive amination, acylation, or sulfonylation to build different classes of inhibitors.
-
Cycloaddition to Tetrazole: The nitrile can undergo [2+3] cycloaddition with sodium azide to form a tetrazole ring. The tetrazole is a well-known bioisostere for the carboxylic acid group, often providing improved metabolic stability and cell permeability.
These transformations enable the creation of bivalent ligands and other complex molecules designed to bind with high affinity to the bromodomains of BRD4, leading to the discovery of potent and selective anticancer agents.[2][7][8]
PART 5: Safety and Handling
As with any laboratory chemical, proper handling of 3,5-Dimethylisoxazole-4-carbonitrile is essential. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds provide a strong basis for a sound safety protocol.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.
-
Hazards: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
References
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